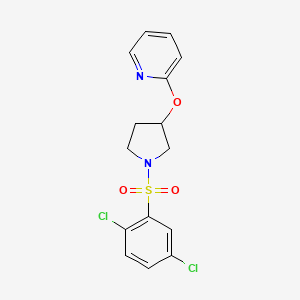

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

描述

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 2,5-dichlorophenylsulfonyl group and linked via an ether bond to a pyridine ring at the 3-position. The sulfonyl group imparts strong electron-withdrawing properties, influencing the compound's conformational stability and reactivity.

属性

IUPAC Name |

2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3S/c16-11-4-5-13(17)14(9-11)23(20,21)19-8-6-12(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,12H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKYOIFMZJYVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be relevant.

生物活性

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a dichlorophenylsulfonyl group, which are critical for its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H13Cl2N3O3S |

| Molecular Weight | 348.22 g/mol |

| CAS Number | 2034299-86-8 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorophenylsulfonyl group enhances the compound's binding affinity, allowing it to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit significant anticancer activity. For instance, a study evaluating various pyridine derivatives found that certain modifications led to enhanced cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the sulfonyl group is crucial for this activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in inflammation .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition could be beneficial in developing therapies for diseases characterized by aberrant kinase activity .

Case Studies

- Study on Anticancer Activity : A recent investigation assessed the effectiveness of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

- Anti-inflammatory Research : In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups .

化学反应分析

BCl₃-Mediated Ether Bond Functionalization

The ether linkage between the pyrrolidine and pyridine rings undergoes nucleophilic substitution under BCl₃-mediated conditions. This reaction enables the introduction of amines, thiols, or alcohols at the C3 position of pyrrolidine (Table 1).

Table 1: BCl₃-Mediated Reactions of the Ether Linkage

Mechanism :

-

BCl₃ coordinates with the ether oxygen, polarizing the C–O bond.

-

Nucleophilic attack by amines/thiols displaces the pyridine-oxygen group.

-

The reaction proceeds via an aza-directed intermediate, confirmed by mass spectrometry .

Sulfonyl Group Reactivity

The 2,5-dichlorophenylsulfonyl group exhibits electrophilic substitution and migration under specific conditions (Table 2).

Table 2: Sulfonyl Group Reactions

Key Findings :

-

AlCl₃ induces sulfonyl migration to adjacent positions on the phenyl ring, forming regioisomers .

-

Reduction of the sulfonamide to a thioether is feasible but requires optimized stoichiometry .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation and oxidation, influenced by steric and electronic factors (Table 3).

Table 3: Pyrrolidine Ring Reactions

Stereochemical Note :

-

Alkylation at the pyrrolidine nitrogen favors the S-isomer due to steric hindrance from the sulfonyl group .

Pyridine Ring Functionalization

The pyridine moiety participates in electrophilic substitution, albeit with limited reactivity due to electron withdrawal from the ether oxygen (Table 4).

Table 4: Pyridine Ring Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridine derivative | 55% | |

| Halogenation | Cl₂, FeCl₃, DCM | 3-Chloro-pyridine analog | 48% |

Regioselectivity :

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Key structural analogs include:

a) 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

- Substituents : A 2,5-dichloropyridin-3-yl group attached to a propargyl alcohol moiety.

- Comparison : Unlike the target compound, this analog lacks the pyrrolidine-sulfonyl scaffold. The dichloro substitution on pyridine (vs. phenyl in the target) reduces steric bulk but may alter electronic interactions. Propargyl alcohol introduces a reactive alkyne group, which contrasts with the target’s ether linkage .

b) 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine

- Substituents : A pyrrolidine ring with a silyl-protected hydroxymethyl group and an iodopyridine.

- Comparison : The tert-butyldimethylsilyl (TBS) group enhances lipophilicity compared to the target’s sulfonyl group. The iodine atom in pyridine may facilitate further functionalization, whereas the target’s pyridine is unsubstituted .

c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Substituents : A sulfanyl (S-) linkage to a chlorophenyl group and a pyrazole-carbaldehyde core.

- The trifluoromethyl and carbaldehyde groups introduce distinct reactivity compared to the target’s pyridine-pyrrolidine system .

Physicochemical and Pharmacokinetic Properties

The following table summarizes key differences:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。